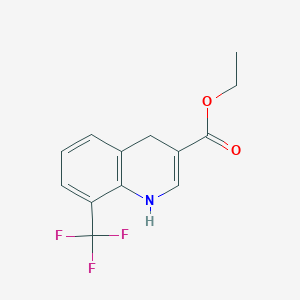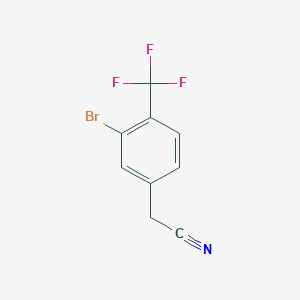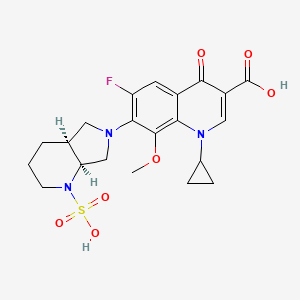
莫西沙星 N-硫酸盐
描述
莫西沙星 N-硫酸盐(钠盐)是莫西沙星的代谢产物,莫西沙星是一种氟喹诺酮类抗生素。 莫西沙星广泛用于治疗各种细菌感染,包括呼吸道感染、鼻窦炎和肺炎 . N-硫酸盐衍生物通过莫西沙星的硫酸化形成,这提高了它的溶解度和生物利用度 .
科学研究应用
莫西沙星 N-硫酸盐(钠盐)有几种科学研究应用:
生物学: 研究其与各种生物靶标的相互作用及其在代谢途径中的作用.
医学: 研究其在药物开发中的药代动力学和药效学.
工业: 用于开发新的制剂和药物递送系统.
作用机制
生化分析
Biochemical Properties
Moxifloxacin N-sulfate interacts with various biomolecules during its metabolic process. It is a product of the phase II metabolism of Moxifloxacin, which involves the addition of a sulfate group to Moxifloxacin, a process mediated by sulfotransferase enzymes . It does not undergo P450 metabolism .
Cellular Effects
Moxifloxacin N-sulfate, like Moxifloxacin, is well-distributed in various body tissues, including saliva, interstitial fluids, and lung tissues . Unlike Moxifloxacin, it does not exhibit antimicrobial activity .
Molecular Mechanism
The molecular mechanism of Moxifloxacin N-sulfate primarily involves its formation from Moxifloxacin. The sulfotransferase enzymes mediate the addition of a sulfate group to Moxifloxacin, resulting in the formation of Moxifloxacin N-sulfate .
Temporal Effects in Laboratory Settings
Moxifloxacin N-sulfate is stable as a metabolite of Moxifloxacin. It is eliminated via metabolic, renal, and biliary/faecal routes . About 35% of Moxifloxacin N-sulfate is recovered in faeces .
Dosage Effects in Animal Models
Moxifloxacin, from which Moxifloxacin N-sulfate is derived, has been shown to be effective in treating various infections in animal models .
Metabolic Pathways
Moxifloxacin N-sulfate is involved in the phase II metabolism of Moxifloxacin, mediated by sulfotransferase enzymes . This process does not involve P450 metabolism .
Transport and Distribution
Moxifloxacin N-sulfate, derived from Moxifloxacin, is well-distributed in the body, including in saliva, interstitial fluids, and lung tissues . It is eliminated via metabolic, renal, and biliary/faecal routes .
Subcellular Localization
Given its distribution in various body tissues, it is likely that it is present in various cell types .
准备方法
合成路线和反应条件
莫西沙星 N-硫酸盐(钠盐)的制备涉及莫西沙星的硫酸化。该过程通常包括以下步骤:
碱化: 莫西沙星盐酸盐用碳酸氢钠溶液处理以获得莫西沙星游离碱.
硫酸化: 然后在受控条件下,游离碱与硫酸化试剂(如三氧化硫或氯磺酸)反应形成 N-硫酸盐衍生物.
中和: 用氢氧化钠中和所得产物以形成钠盐.
工业生产方法
莫西沙星 N-硫酸盐(钠盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
间歇式或连续式加工: 根据生产规模,采用间歇式或连续式加工方法。
质量控制: 实施严格的质量控制措施,以确保最终产品的稳定性和纯度.
化学反应分析
反应类型
莫西沙星 N-硫酸盐(钠盐)经历各种化学反应,包括:
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾.
还原: 使用硼氢化钠和氢化铝锂等还原剂.
取代: 各种亲核试剂可用于取代反应,包括胺和硫醇.
主要产品
氧化: 莫西沙星的氧化衍生物.
还原: 母体莫西沙星.
取代: 具有不同官能团的取代衍生物.
相似化合物的比较
类似化合物
左氧氟沙星: 另一种具有类似抗菌活性的氟喹诺酮类抗生素.
环丙沙星: 一种广泛使用的氟喹诺酮类抗生素,具有更广泛的活性.
加替沙星: 一种具有类似药代动力学特性的氟喹诺酮类抗生素.
独特性
莫西沙星 N-硫酸盐(钠盐)的独特之处在于,与母体化合物莫西沙星相比,它的溶解度和生物利用度得到提高 . 这使得它在需要更高溶解度的制剂中特别有用 .
属性
IUPAC Name |
7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZVFHCRCXNK-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234080-64-9 | |
| Record name | Moxifloxacin N-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN 1-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?
A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify Moxifloxacin N-sulfate concentrations in rat plasma []. Key features include:
Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?
A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of Moxifloxacin N-sulfate in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


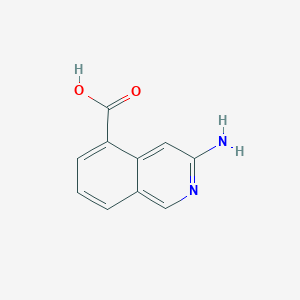
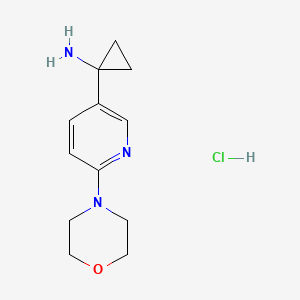
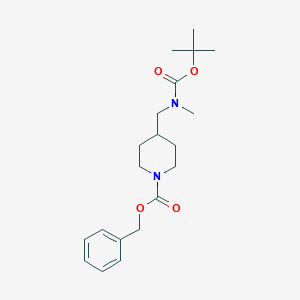
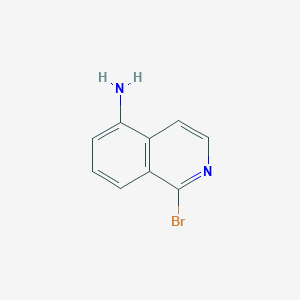
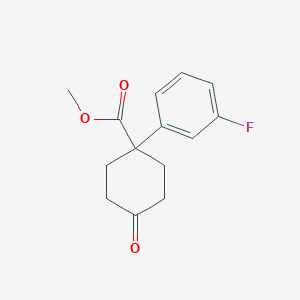

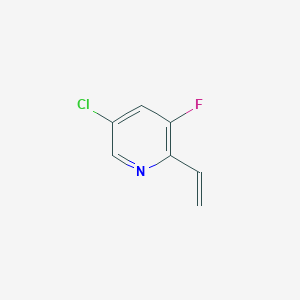
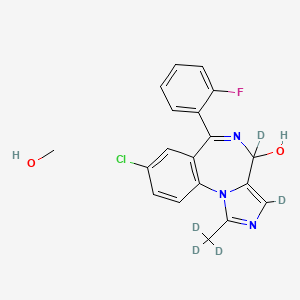

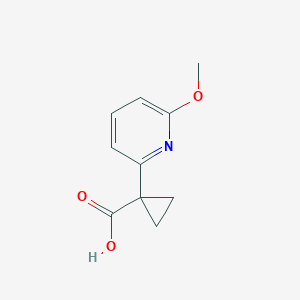
![6'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B1512204.png)
